

Early-Phase Clinical Development of Xininurad: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

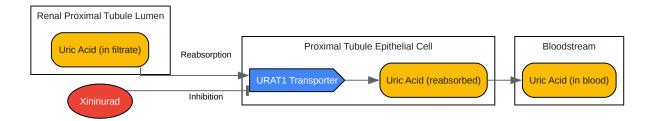
Xininurad (also known as XNW3009) is an investigational small molecule inhibitor of the urate transporter 1 (URAT1). URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream. By inhibiting URAT1, Xininurad promotes the excretion of uric acid, thereby lowering its levels in the blood. This mechanism of action positions

Xininurad as a potential therapeutic agent for hyperuricemia and its clinical manifestation, gout. This technical guide provides an in-depth summary of the available early-phase clinical trial results for Xininurad, with a focus on its pharmacokinetics, pharmacodynamics, and safety profile.

Mechanism of Action: URAT1 Inhibition

Xininurad exerts its pharmacological effect by targeting the URAT1 transporter located in the apical membrane of proximal tubule cells in the kidneys. URAT1 is a crucial component of the renal urate handling system, mediating the reabsorption of filtered uric acid from the tubular lumen back into the circulation. Inhibition of URAT1 by **Xininurad** blocks this reabsorption process, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid (sUA) levels.





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Figure 1: Mechanism of Action of Xininurad.

Early-Phase Clinical Trial Results

To date, detailed results from one early-phase clinical trial of **Xininurad** have been publicly disclosed (Clinical Trial Registry number: CTR20211343). This study was a Phase 1, open-label, single-dose trial designed to evaluate the pharmacokinetics, pharmacodynamics, and safety of **Xininurad** in subjects with varying degrees of renal function. An ongoing Phase 2/3 trial (CTR20222360) is also registered, but no data is currently available.

Pharmacokinetic Profile

The pharmacokinetic parameters of a single 1 mg oral dose of **Xininurad** were assessed in subjects with normal renal function, and mild or moderate renal impairment.

Table 1: Pharmacokinetic Parameters of **Xininurad** (1 mg single oral dose)

Parameter	Normal Renal Function (n=9)	Mild Renal Impairment (n=8)	Moderate Renal Impairment (n=5)
Cmax (ng/mL)	42.9	57.7	46.0
AUC0-∞ (h·ng/mL)	982	1380	1050
Cumulative Urinary Excretion (fe0-96h, %)	0.723	0.809	0.502

Data presented as geometric means.



The results indicate that mild or moderate renal impairment had a limited effect on the overall exposure to **Xininurad**. The low cumulative urinary excretion suggests that renal clearance is not the primary route of elimination for **Xininurad**.

Pharmacodynamic Effects

The primary pharmacodynamic endpoint of the study was the change in serum uric acid (sUA) levels from baseline.

Table 2: Pharmacodynamic Effects of Xininurad on Serum Uric Acid

Parameter	Normal Renal Function	Mild Renal Impairment	Moderate Renal Impairment
Mean Change from Baseline in sUA (%)	-50.2	-49.3	-31.1
Maximum Percent Reduction in sUA (%)	-67.4	-63.6	-48.8

A noticeable reduction in serum uric acid levels was observed across all groups following administration of **Xininurad**. While moderate renal impairment appeared to slightly lessen the uric acid-lowering effect, the reduction was still significant.

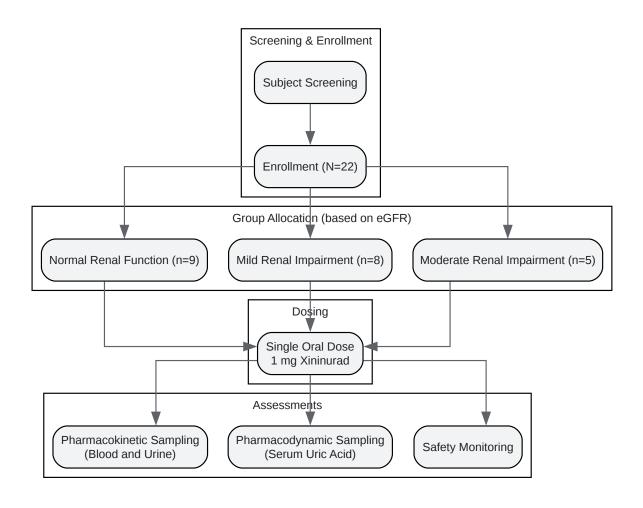
Safety and Tolerability

In this single-dose study, **Xininurad** was found to be safe and well-tolerated in subjects with normal, mild, and moderate renal impairment. All reported adverse events were of Grade 1 severity and resolved without intervention.

Experimental Protocols Study Design (CTR20211343)

This was a Phase 1, open-label, single-center, parallel-group study. A total of 22 subjects were enrolled and assigned to one of three groups based on their estimated glomerular filtration rate (eGFR): normal renal function, mild renal impairment, or moderate renal impairment. Each participant received a single oral dose of 1 mg **Xininurad**.





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Figure 2: Workflow of the Phase 1 Clinical Trial (CTR20211343).

Bioanalytical Methods

Plasma and urine concentrations of **Xininurad** were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion and Future Directions

The available early-phase clinical data for **Xininurad**, although limited to a single study in subjects with varying degrees of renal function, are promising. The findings suggest that







Xininurad is a well-tolerated URAT1 inhibitor with a significant serum uric acid-lowering effect. The pharmacokinetic profile appears to be largely unaffected by mild to moderate renal impairment, which is a significant advantage in the target patient population for gout, as many of these patients have some degree of renal dysfunction.

Further clinical development, including results from the ongoing Phase 2/3 trial, is eagerly awaited to establish the efficacy and safety of **Xininurad** in a broader patient population with hyperuricemia and gout. These studies will be crucial in determining the potential role of **Xininurad** in the management of this chronic and debilitating condition.

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